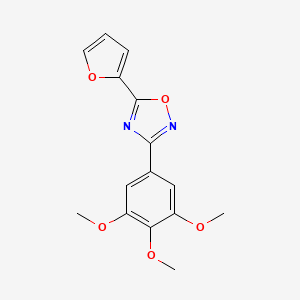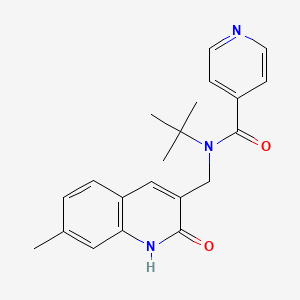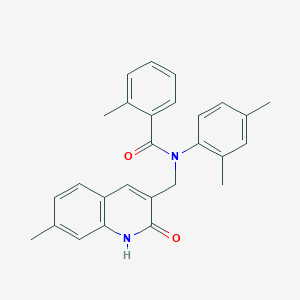![molecular formula C25H28N2O4S B7698820 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7698820.png)
2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide, also known as PBA, is a compound that has been extensively studied in scientific research for its potential therapeutic applications. PBA is a sulfonamide derivative that has been shown to have various biological effects, including anti-inflammatory and anti-cancer activities.
Wirkmechanismus
The mechanism of action of 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDACs, this compound can increase the acetylation of histones, leading to the activation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis in cancer cells. In addition, this compound has been shown to reduce fibrosis in animal models of liver and lung fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide is that it is a relatively small molecule, which makes it easy to synthesize and modify. Another advantage is that it has been extensively studied, so there is a lot of information available on its biological activities. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the role of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, this compound could be investigated as a potential therapy for other diseases, such as cystic fibrosis and inflammatory bowel disease.
Synthesemethoden
2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide can be synthesized by the reaction of 2-phenylethylamine with benzenesulfonyl chloride, followed by the reaction of the resulting sulfonamide with pyridine-4-carboxaldehyde and acetic anhydride. The final product is obtained by crystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic activities. This compound has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and cystic fibrosis.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-31-23-14-12-22(13-15-23)16-18-26-25(28)20-27(19-17-21-8-4-2-5-9-21)32(29,30)24-10-6-3-7-11-24/h2-15H,16-20H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLHNZVSWHTHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7698773.png)

![2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B7698777.png)







